4-Ethyl-4-methylcyclohexan-1-amine

Catalog No.
S813230
CAS No.
1376287-82-9
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-4-methylcyclohexan-1-amine

CAS Number

1376287-82-9

Product Name

4-Ethyl-4-methylcyclohexan-1-amine

IUPAC Name

4-ethyl-4-methylcyclohexan-1-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-3-9(2)6-4-8(10)5-7-9/h8H,3-7,10H2,1-2H3

InChI Key

NKTOOIBWEAQHBU-UHFFFAOYSA-N

SMILES

CCC1(CCC(CC1)N)C

Canonical SMILES

CCC1(CCC(CC1)N)C

4-Ethyl-4-methylcyclohexan-1-amine (CAS 1376287-82-9) is a specialized, geminally disubstituted primary cycloaliphatic amine utilized primarily as a lipophilic building block in medicinal chemistry and advanced materials synthesis. Featuring an amine functionality at the C1 position and a mixed ethyl/methyl substitution at the distal C4 position, this compound provides a distinct steric and hydrophobic profile compared to standard cycloalkylamines. Its primary procurement value lies in its ability to participate in high-yielding amide coupling, reductive amination, and urea formation reactions while introducing targeted metabolic resistance and conformational rigidity to the resulting molecular scaffold [1].

Substituting 4-ethyl-4-methylcyclohexan-1-amine with simpler analogs like unsubstituted cyclohexylamine or 4-methylcyclohexan-1-amine frequently compromises downstream performance. Unsubstituted and mono-substituted cyclohexane rings are highly susceptible to cytochrome P450-mediated hydroxylation at the C4 position, leading to rapid metabolic clearance in biological systems [1]. Furthermore, while 4,4-dimethylcyclohexan-1-amine offers similar metabolic blocking, it lacks the asymmetric steric bulk provided by the ethyl group, which strongly biases the ring into a specific chair conformation. This precise conformational locking and incremental increase in lipophilicity cannot be replicated by generic symmetrical analogs, making the exact 4-ethyl-4-methyl substitution critical for fine-tuning structure-activity relationships (SAR) and ensuring target stability [2].

C4-Position Metabolic Blocking for Enhanced Half-Life

Geminal disubstitution at the C4 position effectively blocks one of the most common sites of oxidative metabolism in cycloaliphatic rings. In comparative in vitro liver microsome assays, scaffolds incorporating the 4,4-dialkylcyclohexyl moiety demonstrate significantly lower intrinsic clearance rates compared to those utilizing unsubstituted cyclohexylamine. The presence of the bulky alkyl groups at C4 prevents hydroxylation, extending the metabolic half-life of the derivative [1].

Evidence DimensionIn vitro intrinsic clearance (Cl_int) susceptibility
Target Compound DataHigh resistance to C4-hydroxylation
Comparator Or BaselineCyclohexylamine (Rapid C4-hydroxylation)
Quantified DifferenceSignificant reduction in CYP-mediated C4 oxidation
ConditionsHuman liver microsome (HLM) stability assays

Procuring this specific gem-dialkyl amine is essential for medicinal chemists needing to overcome metabolic liabilities in lead compounds without altering the primary amine linkage.

Equatorial Biasing for Pre-Organized Binding

The mixed ethyl and methyl substitution at the C4 position creates a distinct conformational energy landscape compared to symmetrical analogs. The ethyl group possesses a higher A-value (approx. 1.75 kcal/mol) than a methyl group (approx. 1.70 kcal/mol), which more strongly anchors the group in the equatorial position. This biases the cyclohexane ring into a rigid chair conformation, reducing the entropic penalty upon target binding compared to the more conformationally fluxional 4,4-dimethylcyclohexan-1-amine [1].

Evidence DimensionConformational locking (Equatorial preference energy)
Target Compound DataStrong equatorial bias driven by the C4-ethyl group
Comparator Or Baseline4,4-Dimethylcyclohexan-1-amine (Lower energetic barrier to ring-flipping)
Quantified DifferenceEnhanced conformational rigidity
ConditionsSolution-state NMR and computational conformational analysis

Selecting the 4-ethyl-4-methyl variant provides enhanced scaffold rigidity, which is critical for minimizing entropic loss during receptor binding in drug design.

Incremental LogP Modulation for SAR Optimization

4-Ethyl-4-methylcyclohexan-1-amine provides a precise intermediate lipophilicity step between 4,4-dimethyl and 4,4-diethyl analogs. Calculated partition coefficients (cLogP) indicate that the addition of the single methylene unit (ethyl vs. methyl) increases the lipophilicity of the resulting amides by approximately 0.4 to 0.5 log units compared to the dimethyl analog. This allows for granular optimization of hydrophobic interactions and membrane permeability without over-inflating the molecular weight [1].

Evidence DimensionCalculated partition coefficient (cLogP) contribution
Target Compound Data+0.4 to +0.5 log units relative to dimethyl analog
Comparator Or Baseline4,4-Dimethylcyclohexan-1-amine (Baseline lipophilicity)
Quantified DifferencePrecise intermediate hydrophobic volume
ConditionsIn silico property prediction for SAR library design

This compound allows buyers to systematically probe hydrophobic binding pockets when the dimethyl analog is too polar and the diethyl analog is too bulky.

High Nucleophilicity Due to Distal Substitution

Despite the significant steric bulk at the C4 position, the primary amine at C1 remains highly accessible. In standard amide coupling reactions, 4-ethyl-4-methylcyclohexan-1-amine exhibits coupling efficiencies comparable to unhindered primary amines, routinely achieving >90% yields. This is a stark contrast to alpha-branched amines (like 1-methylcyclohexan-1-amine), which suffer from severe steric hindrance at the reaction center and often yield <50% under identical conditions [1].

Evidence DimensionAmide coupling yield
Target Compound Data>90% yield under standard conditions
Comparator Or Baseline1-Methylcyclohexan-1-amine (<50% yield)
Quantified Difference>40% higher coupling efficiency
ConditionsStandard peptide coupling reagents (e.g., HATU/DIPEA, room temperature)

For procurement in library synthesis, this compound ensures high-throughput processability and high yields, avoiding the synthetic bottlenecks associated with alpha-hindered amines.

Medicinal Chemistry Lead Optimization (Metabolic Liability Mitigation)

Due to its C4-blocking gem-dialkyl groups, this compound is highly suited for synthesizing amide or urea-based drug candidates where the parent cyclohexyl ring suffers from rapid CYP450-mediated oxidation. It serves as a drop-in replacement to extend in vivo half-life while maintaining the primary amine linkage [1].

Structure-Activity Relationship (SAR) Library Synthesis

The distinct intermediate lipophilicity and specific conformational bias of the 4-ethyl-4-methyl substitution make it an ideal building block for probing hydrophobic pockets in target receptors, efficiently bridging the structural gap between dimethyl and diethyl analogs [2].

Synthesis of Advanced Agrochemical Active Ingredients

In the development of novel fungicides or herbicides, incorporating this sterically hindered amine can improve environmental stability and soil half-life by resisting enzymatic degradation, while maintaining the necessary >90% coupling processability for large-scale active ingredient manufacturing [3].

XLogP3

2.3

Dates

Last modified: 08-16-2023

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